3-(4-methoxybenzyl)-7-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-7-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O4/c1-31-17-5-2-14(3-6-17)13-28-22(29)18-7-4-16(12-19(18)25-23(28)30)21-26-20(27-32-21)15-8-10-24-11-9-15/h2-12H,13H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQYFECGIBLQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=NC=C5)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxybenzyl)-7-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has garnered attention for its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of the compound is with a molecular weight of 427.42 g/mol. The structure includes a quinazoline core substituted with a methoxybenzyl group and a pyridinyl oxadiazole moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H17N5O4 |
| Molecular Weight | 427.42 g/mol |
| Purity | Typically ≥ 95% |
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notable findings include:
- In vitro Studies : The compound demonstrated potent cytotoxicity against several human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values in the micromolar range. This suggests a strong potential for further development as an anticancer agent .
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The presence of the oxadiazole ring is hypothesized to enhance interaction with biological targets involved in tumor growth.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
- Broad-Spectrum Activity : It showed effectiveness against various bacterial strains and fungi, indicating potential as an antimicrobial agent. The specific mechanisms are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Inhibition of Protein Kinases
Recent studies have explored the inhibition of specific protein kinases by quinazoline derivatives:
- Kinase Inhibition : The compound has been tested against several kinases involved in cancer progression, including Aurora kinase and PDGF receptor. Results indicate moderate inhibitory activity, suggesting it could be developed into a targeted therapy for cancers driven by these pathways .
Case Studies
- Study on Anticancer Efficacy : A study evaluated the compound's effects on MCF-7 and HCT116 cell lines, reporting significant cell death at concentrations as low as 10 µM. The study highlighted its potential as a lead compound for further development in cancer therapy .
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, finding that the compound inhibited bacterial growth effectively at concentrations ranging from 5 to 20 µg/mL .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing quinazoline and oxadiazole moieties exhibit significant antimicrobial properties. The synthesis and evaluation of various derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. For instance:
- Synthesis Studies : A study demonstrated the synthesis of quinazoline derivatives and their evaluation against common pathogens such as Staphylococcus aureus and Escherichia coli. Compounds with halogen substitutions (bromo or iodo groups) displayed enhanced antimicrobial activity .
- Mechanism of Action : Quinazoline derivatives are believed to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication. This mechanism positions them as potential candidates for developing new antibiotics to combat resistant strains .
Anticancer Properties
The compound's structure suggests potential anticancer applications, particularly due to its ability to interact with specific biological targets involved in cancer progression:
- Targeting Kinases : Quinazoline derivatives have been reported to inhibit receptor tyrosine kinases such as c-KIT, which is implicated in various cancers including gastrointestinal stromal tumors (GIST). This inhibition can help in managing tumor growth and metastasis .
- In Vitro Studies : Several studies have evaluated the cytotoxic effects of quinazoline derivatives on cancer cell lines, revealing that certain modifications can enhance their efficacy against various cancer types .
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, the compound may exhibit a range of other pharmacological activities:
- Anti-inflammatory Effects : Compounds within this class have shown anti-inflammatory properties in preclinical models, suggesting potential use in treating inflammatory diseases .
- CNS Activity : Some derivatives have been explored for their central nervous system (CNS) effects, indicating possible applications in treating neurological disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds:
| Substituent | Effect on Activity |
|---|---|
| Bromo/Iodo | Increased antimicrobial potency |
| Methoxy group | Enhanced solubility and bioavailability |
| Pyridine ring | Improved interaction with biological targets |
This table summarizes how different substituents influence the biological activity of quinazoline derivatives.
Case Studies
Several case studies highlight the practical applications of this compound:
- Antimicrobial Efficacy : A study evaluating a series of quinazoline derivatives found that compounds with specific substitutions exhibited zones of inhibition against E. coli and Pseudomonas aeruginosa, indicating their potential as effective antibacterial agents .
- Cytotoxicity Testing : In vitro cytotoxicity assays on cancer cell lines revealed that certain derivatives significantly reduced cell viability compared to control treatments, supporting their development as anticancer drugs .
- Pharmacokinetic Studies : Research into the pharmacokinetics of these compounds has shown favorable absorption profiles, making them suitable candidates for further development into therapeutic agents .
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits reactivity typical of quinazoline derivatives, with functional groups influencing its behavior:
-
Hydrolysis :
The quinazoline core undergoes hydrolysis under acidic or basic conditions, yielding urea intermediates . -
Alkylation :
The oxadiazole substituent may react with alkylating agents (e.g., benzyl chloride) to form N-alkyl derivatives . -
Oxidation :
The methoxybenzyl group is susceptible to oxidation, forming benzylic alcohol or ketone derivatives. -
Condensation :
The compound participates in condensation reactions with carbonyl reagents (e.g., aldehydes), forming arylidene derivatives .
Table 2: Reaction Types and Product Outcomes
| Reaction Type | Conditions/Reagents | Product(s) |
|---|---|---|
| Hydrolysis | HCl or NaOH, 80°C | Urea intermediates |
| Alkylation | Benzyl chloride, DMF | N-alkylated oxadiazole |
| Oxidation | KMnO4, acetone/water | Methoxybenzyl oxidized derivatives |
| Condensation | Benzaldehyde, acetic acid | Arylidene derivatives |
Analytical Characterization
Structural confirmation employs spectroscopic and chromatographic techniques:
-
NMR Spectroscopy :
Key signals include δ 7.2–8.5 ppm for aromatic protons and δ 3.8–4.2 ppm for methoxy groups . -
Mass Spectrometry :
Molecular ion peaks at m/z 472.5 (quadrupole time-of-flight). -
XRD Analysis :
Single-crystal X-ray diffraction confirms the planar quinazoline core and oxadiazole substituent geometry .
Table 3: Spectroscopic Data
| Technique | Key Observations |
|---|---|
| ¹H NMR | Aromatic signals at δ 7.2–8.5 ppm; methoxy singlet at δ 3.8–4.2 ppm |
| ¹³C NMR | Quinazoline carbons at δ 150–170 ppm; oxadiazole carbons at δ 120–140 ppm |
| MS | [M+H]⁺ = 473.5 |
Optimization Strategies
Reaction yields and purity are influenced by:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Quinazoline-Dione Family
The target compound belongs to the 1-(arylmethyl)quinazoline-2,4(1H,3H)-dione subclass. Key structural variations among analogues include:
- Substituents at position 3: The 4-methoxybenzyl group distinguishes the target compound from derivatives with simpler aryl groups (e.g., benzyl or phenyl).
- Substituents at position 7 : The 3-pyridin-4-yl-1,2,4-oxadiazol-5-yl group contrasts with phenyl- or alkyl-substituted oxadiazoles seen in other quinazoline-diones. Pyridinyl groups introduce nitrogen-rich aromaticity, which could improve binding affinity in biological targets .
Manufacturing Processes
The patent () highlights scalable methods for 1-(arylmethyl)quinazoline-diones, emphasizing reproducibility and purity. This contrasts with smaller-scale syntheses of related oxadiazole derivatives (e.g., ), which prioritize diversity over industrial applicability .
Data Tables
Notes and Limitations
Data gaps : Specific bioactivity, solubility, or pharmacokinetic data for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogues and general trends in heterocyclic chemistry.
Synthesis challenges : Pyridinyl-substituted oxadiazoles may introduce synthetic hurdles (e.g., lower yields) compared to phenyl analogues due to increased polarity or steric bulk .
Patent implications : The patented manufacturing process () suggests industrial viability for the target compound’s class, though scalability for pyridinyl derivatives remains unconfirmed.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Cyclization Catalyst | HCl (1M) | 68–76% | |
| Solvent | Ethanol | 73–85% | |
| Temperature | 80–100°C | 70–78% |
(Basic) What analytical techniques confirm structural integrity?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is critical:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.5 ppm). Quinazoline-dione carbonyls appear at ~165–170 ppm in <sup>13</sup>C NMR .
- FT-IR : Confirm oxadiazole (C=N at 1610–1628 cm<sup>-1</sup>) and carbonyl (C=O at 1698–1732 cm<sup>-1</sup>) stretches .
- HRMS : Validate molecular weight with <5 ppm error (e.g., [M+H]<sup>+</sup> at m/z 433.1322) .
(Advanced) How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies in antimicrobial vs. anti-inflammatory activities require:
- Comparative Assays : Use standardized protocols (e.g., MIC for antimicrobial activity and COX-2 inhibition assays for anti-inflammatory effects ).
- SAR Analysis : Modify substituents (e.g., methoxy or pyridinyl groups) to assess activity trends. For example, 4-methoxybenzyl enhances solubility but may reduce receptor binding .
- In Silico Validation : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities to target enzymes like DNA gyrase or COX-2 .
(Advanced) What strategies improve bioavailability in preclinical studies?
Methodological Answer:
Address pharmacokinetic limitations through:
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility. For example, benzyloxy groups in similar compounds improved oral absorption .
- Nanocarrier Systems : Use liposomal encapsulation to increase plasma half-life, as demonstrated for oxadiazole derivatives .
- Metabolic Stability Testing : Conduct microsomal assays (e.g., human liver microsomes) to identify vulnerable sites for structural modification .
(Advanced) How to design SAR studies for this compound?
Methodological Answer:
Systematic SAR involves:
Q. Table 2: Key SAR Findings from Analogous Compounds
| Modification | Biological Impact | Reference |
|---|---|---|
| 1,3,4-Oxadiazole | Enhanced antimicrobial activity | |
| 4-Methoxybenzyl | Improved solubility, reduced potency | |
| Pyridinyl substitution | Increased kinase inhibition |
(Basic) What purification methods are effective post-synthesis?
Methodological Answer:
- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for intermediate isolation .
- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (melting point: 218–220°C) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve polar impurities .
(Advanced) How to validate target engagement in cellular assays?
Methodological Answer:
- Fluorescence Labeling : Attach BODIPY or FITC tags to track cellular uptake via confocal microscopy .
- Pull-Down Assays : Use biotinylated probes to isolate protein targets from lysates, followed by SDS-PAGE/MS identification .
- Knockout Models : CRISPR-Cas9 gene editing to confirm target dependency (e.g., EGFR or Topoisomerase II) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
